N-(1,3-benzodioxol-5-ylmethyl)prop-2-en-1-amine
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)prop-2-en-1-amine, also known as Safrole, is a colorless or pale yellow oily liquid with a sweet, spicy odor. It is a natural organic compound found in the essential oils of several plants, including sassafras, nutmeg, and cinnamon. Safrole has been widely used in the chemical industry as a precursor to the synthesis of various compounds, including MDMA (ecstasy), MDA, and MDEA. In recent years, researchers have shown interest in the scientific research application of Safrole due to its potential therapeutic benefits.
Scientific Research Applications
Synthesis and Antibacterial Activity
- N-(1,3-benzodioxol-5-ylmethyl)prop-2-en-1-amine has been used as a precursor in the synthesis of various derivatives with potential antibacterial activity. A study by Aziz‐ur‐Rehman et al. (2015) synthesized N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives, which were found to have moderate antibacterial activity (Aziz‐ur‐Rehman et al., 2015).
Supramolecular Structures
- The compound's derivatives have been analyzed for their supramolecular structures. J. N. Low et al. (2002) studied the supramolecular structure of 1-(6-amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, highlighting the formation of hydrogen-bonded tetramers with specific motifs (J. N. Low et al., 2002).
Bacterial Biofilm Inhibition and Cytotoxicity
- In a study by M. Abbasi et al. (2020), derivatives of this compound showed inhibitory action against bacterial biofilms and exhibited mild cytotoxicity (M. Abbasi et al., 2020).
Polarized Molecular-Electronic Structures
- Research by J. N. Low et al. (2004) focused on polarized molecular-electronic structures and supramolecular aggregation in derivatives of the compound, revealing the formation of hydrogen-bonded chains and stacking interactions (J. N. Low et al., 2004).
Novel Therapeutic Class
- D. Nichols et al. (1986) explored derivatives of the compound as representatives of a novel therapeutic class, potentially useful in psychotherapy (D. Nichols et al., 1986).
Molecular and Spectral Studies
- N. T. Abdel Ghani and A. Mansour (2012) conducted molecular and spectral studies on related compounds, focusing on their structural aspects and biological activity (N. T. Abdel Ghani & A. Mansour, 2012).
Potential in Cancer Research
- F. Wang et al. (2011) identified compounds related to this compound as candidates for breast cancer treatment due to their effects on tumor metastasis (F. Wang et al., 2011).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)prop-2-en-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-5-12-7-9-3-4-10-11(6-9)14-8-13-10/h2-4,6,12H,1,5,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTNPFNMIQPMKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC2=C(C=C1)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.